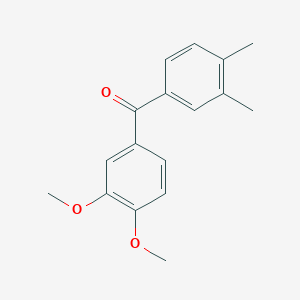
Sulfanylidenesilicon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylidenesilicon is a compound that features a silicon atom double-bonded to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfanylidenesilicon can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with hydrogen sulfide under controlled conditions. Another method includes the use of organosilicon compounds as precursors, which react with sulfur-containing reagents to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where silicon and sulfur compounds are combined under high temperatures and pressures. The process is carefully monitored to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfanylidenesilicon undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form silicon dioxide and sulfur dioxide.
Reduction: Can be reduced to form silicon and hydrogen sulfide.
Substitution: Reacts with halogens to form silicon halides and sulfur halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxygen or ozone at elevated temperatures.
Reduction: Often carried out using hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions usually require halogen gases such as chlorine or bromine.
Major Products
Oxidation: Silicon dioxide and sulfur dioxide.
Reduction: Silicon and hydrogen sulfide.
Substitution: Silicon halides and sulfur halides.
Scientific Research Applications
Sulfanylidenesilicon has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other silicon-sulfur compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials, including semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which sulfanylidenesilicon exerts its effects involves the interaction of the silicon-sulfur bond with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular function. In industrial applications, its unique chemical properties enable it to act as a catalyst or a reactive intermediate in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Silicon disulfide (SiS2)
- Silicon tetrafluoride (SiF4)
- Silicon tetrachloride (SiCl4)
Uniqueness
Sulfanylidenesilicon is unique due to its specific silicon-sulfur double bond, which imparts distinct chemical reactivity and properties compared to other silicon compounds. This uniqueness makes it valuable for specialized applications in materials science and catalysis.
Properties
CAS No. |
50927-81-6 |
|---|---|
Molecular Formula |
SSi |
Molecular Weight |
60.15 g/mol |
IUPAC Name |
sulfanylidenesilicon |
InChI |
InChI=1S/SSi/c1-2 |
InChI Key |
DWFFKGPZNGKUPH-UHFFFAOYSA-N |
Canonical SMILES |
[Si]=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide](/img/structure/B14147999.png)
![(4E)-4-[(5-chloro-2-methoxyphenyl)(hydroxy)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B14148001.png)
![Methyl 2-acetamido-3,3,3-trifluoro-2-[(4-methylpyridin-2-yl)amino]propanoate](/img/structure/B14148004.png)
![2-[[6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B14148006.png)

![2-[1-[[4-Methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl]methyl]-5-indolyl]acetic acid](/img/structure/B14148024.png)
![4-{(E)-[(4-Methoxyphenyl)imino]methyl}benzoic acid](/img/structure/B14148036.png)
![N-(5,7-diphenyl-1,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanesulfonamide](/img/structure/B14148044.png)
![6-[[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one](/img/structure/B14148048.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)


![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
